molecular formula C12H16N4O4 B2513566 N1-(2-(dimethylamino)ethyl)-N2-(4-nitrophenyl)oxalamide CAS No. 900000-53-5

N1-(2-(dimethylamino)ethyl)-N2-(4-nitrophenyl)oxalamide

Cat. No. B2513566
CAS RN: 900000-53-5
M. Wt: 280.284
InChI Key: QGGWRXSGEOWOJJ-UHFFFAOYSA-N
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Description

N1-(2-(dimethylamino)ethyl)-N2-(4-nitrophenyl)oxalamide, commonly known as DANO, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DANO is a fluorescent probe that has been utilized in various fields of research such as biochemistry, pharmacology, and neuroscience.

Scientific Research Applications

Synthesis and Molecular Structure

N1-(2-(dimethylamino)ethyl)-N2-(4-nitrophenyl)oxalamide has been a focal point in chemical research due to its involvement in novel synthetic methodologies and its unique structural characteristics. For instance, a study highlighted a novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, showcasing the compound's potential in the synthesis of both anthranilic acid derivatives and oxalamides (Mamedov et al., 2016). Another study described the synthesis and crystal structure of a closely related compound, N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide, noting its potential as a cyclooxygenase-2 inhibitor (Al-Hourani et al., 2016).

Material Science and Polymer Research

Research has also delved into the compound's applications in material science and polymer research. A study synthesized a novel cationic polymer which could switch from cationic to zwitterionic form upon irradiation, demonstrating the compound's utility in material science for controlled release and antibacterial applications (Sobolčiak et al., 2013). Furthermore, the compound was involved in the synthesis of surface-grafted 2-(Dimethylamino)ethyl acrylate on microspheres, which opens pathways for its use in specialized coating and drug delivery systems (Bian & Cunningham, 2006).

properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N'-(4-nitrophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O4/c1-15(2)8-7-13-11(17)12(18)14-9-3-5-10(6-4-9)16(19)20/h3-6H,7-8H2,1-2H3,(H,13,17)(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGGWRXSGEOWOJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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